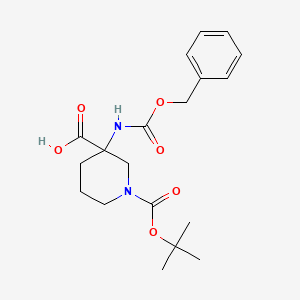

1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid

Overview

Description

1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is 378.17908655 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biologically Active Compounds of Plants

Carboxylic acids, derived from plants, possess a variety of biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds significantly influences their bioactivity. For instance, rosmarinic acid exhibits high antioxidant activity, while cinnamic acid and caffeic acid show notable antimicrobial activity. These findings suggest that structural modification of carboxylic acids can tailor their biological activities for specific applications, potentially including the synthesis and modification of complex molecules like 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Functional Chemical Groups in CNS Acting Drugs

Research into functional chemical groups that can lead to the synthesis of compounds with central nervous system (CNS) activity highlights the importance of heterocycles, including piperidine derivatives. These compounds can serve as lead molecules for the synthesis of novel CNS drugs, indicating the relevance of piperidine derivatives in medicinal chemistry (Saganuwan, 2017).

Antineoplastic Agents Development

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents over the last 15 years demonstrates the potential of piperidine derivatives in cancer therapy. These compounds exhibit significant cytotoxic properties, with some being more potent than existing anticancer drugs. Their modes of action include apoptosis induction and modulation of drug resistance, suggesting a framework for exploring the therapeutic potential of piperidine derivatives (Hossain et al., 2020).

Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is essential for the development of robust microbial strains for industrial applications. Carboxylic acids can damage cell membranes and decrease microbial internal pH, affecting the production of biofuels and chemicals. This knowledge is critical for metabolic engineering strategies aiming to improve microbial resistance to carboxylic acid inhibition (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The development of novel carboxylic acid bioisosteres for medicinal applications is an area of significant interest. These bioisosteres can improve the pharmacological profile of drugs by enhancing bioactivity, selectivity, and physicochemical properties. This research area underlines the importance of exploring new derivatives and modifications of carboxylic acids to overcome challenges in drug design, potentially relevant to the optimization of compounds like 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Horgan & O’ Sullivan, 2021).

Mechanism of Action

Target of Action

This compound is a type of protected amino acid derivative, which can be used as an intermediate for the synthesis of other organic compounds .

Mode of Action

As a protected amino acid derivative, it likely interacts with its targets through its amino and carboxyl groups, which are common functional groups involved in biochemical reactions .

Biochemical Pathways

As an intermediate, it could be involved in various biochemical pathways depending on the final compounds it is used to synthesize .

Result of Action

As an intermediate, the effects would largely depend on the final compounds it is used to synthesize .

Action Environment

The compound is a white solid that is soluble in some organic solvents such as methanol and dimethyl sulfoxide . The stability of this compound is enhanced by the presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups . These groups prevent unwanted reactions at the amino and carboxyl groups, increasing the compound’s stability under normal experimental conditions . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins. The protective groups in this compound prevent premature degradation, allowing it to serve as a stable intermediate in peptide synthesis. Additionally, it can interact with other amino acids and peptides, facilitating the formation of complex biochemical structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cell signaling, this compound can modulate the activity of specific signaling proteins, thereby affecting downstream cellular responses. It has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit proteases by occupying their active sites, preventing them from degrading proteins. Additionally, this compound can influence gene expression by binding to transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that its stability is influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by proteases and other enzymes, leading to the formation of smaller peptides and amino acids. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function, with certain transporters and binding proteins playing key roles in its cellular localization .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. This localization can impact the compound’s activity and function within the cell .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-7-10-19(13-21,15(22)23)20-16(24)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJMNSIPYXEIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679406 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-27-9 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-chloroacetamide](/img/structure/B3163597.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)

![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)